molecular formula C10H17NO2 B2358673 Ethyl 5-azaspiro[3.4]octane-2-carboxylate CAS No. 2287273-84-9

Ethyl 5-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2358673
CAS No.: 2287273-84-9
M. Wt: 183.251
InChI Key: FSOPUPKCDHEWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-azaspiro[34]octane-2-carboxylate is a spirocyclic compound that features a unique structural motif The spirocyclic structure is characterized by a bicyclic system where two rings are connected through a single atom

Preparation Methods

The synthesis of Ethyl 5-azaspiro[3.4]octane-2-carboxylate can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations. The reaction conditions typically involve minimal chromatographic purifications to afford the desired compound .

Chemical Reactions Analysis

Ethyl 5-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 5-azaspiro[3.4]octane-2-carboxylate has several scientific research applications. In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. Its unique spirocyclic structure makes it a valuable scaffold for developing new therapeutic agents. Additionally, it is used in organic synthesis as a building block for more complex molecules .

Mechanism of Action

The mechanism of action of Ethyl 5-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on target proteins, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in a manner similar to other spirocyclic compounds .

Comparison with Similar Compounds

Ethyl 5-azaspiro[3.4]octane-2-carboxylate can be compared with other spirocyclic compounds such as 2-azaspiro[3.4]octane and 2-oxa-5-azaspiro[3.4]octane-8-carboxylate. These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its ethyl ester group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

ethyl 5-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-13-9(12)8-6-10(7-8)4-3-5-11-10/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOPUPKCDHEWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.